molecular formula C12H11BrO2S B184376 Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate CAS No. 17266-44-3

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate

Cat. No.: B184376
CAS No.: 17266-44-3
M. Wt: 299.19 g/mol
InChI Key: OJCNNIJKZVAOAS-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate is a chemical compound with the molecular formula C12H11BrO2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

The synthesis of Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate typically involves the bromination of benzo[b]thiophene followed by esterification. One common method involves the reaction of 5-bromobenzo[b]thiophene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Chemical Reactions Analysis

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate can be compared with other thiophene derivatives such as:

    2-Bromobenzothiophene: Similar in structure but lacks the ethyl acetate group.

    Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ethyl acetate group.

    Thiophene-3-acetic acid: Similar structure but with an acetic acid group instead of an ethyl acetate group.

Properties

IUPAC Name

ethyl 2-(5-bromo-1-benzothiophen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2S/c1-2-15-12(14)5-8-7-16-11-4-3-9(13)6-10(8)11/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCNNIJKZVAOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616382
Record name Ethyl (5-bromo-1-benzothiophen-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17266-44-3
Record name Ethyl (5-bromo-1-benzothiophen-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate
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